3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one
Description
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-phenyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C11H7N3O2/c15-11-9-8(6-12-13-11)16-14-10(9)7-4-2-1-3-5-7/h1-6H,(H,13,15) |
InChI Key |
RUUWFRZLKRCBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=O)NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This reaction provides functionalized pyridazines with high regiocontrol. Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . This method offers good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions.
Industrial Production Methods
Industrial production of 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving optimal results.
Chemical Reactions Analysis
Types of Reactions
3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that is of interest in medicinal chemistry due to its unique structural features and potential biological and pharmacological applications. It features a fused ring structure, including an isoxazole ring and a pyridazine ring.
Scientific Research Applications
3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one is applicable in chemistry, medicine, and industry.
Chemistry The compound serves as a building block in synthesizing complex molecules.
Medicine Research indicates that it has potential as an anticancer agent, demonstrating the ability to inhibit the growth of cancer cells. It exhibits analgesic and anti-inflammatory effects and shows promise as a neuroprotective agent because of its receptor modulation capabilities. Certain derivatives tested in mice demonstrated stronger analgesic effects than acetylsalicylic acid (ASA) . In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammatory processes. Recent studies highlight the ability of isoxazolo[4,5-D]pyridazinones to act as positive allosteric modulators at metabotropic glutamate receptors (mGluR).
Industry The compound’s structural features make it suitable for developing new materials and chemical processes.
3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one has diverse biological activities, including analgesic and anti-inflammatory properties and receptor modulation.
Analgesic Activity Derivatives of 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one exhibit analgesic effects. In one study, compounds were tested using acetic acid-induced writhing and hot plate tests in mice. Several derivatives showed stronger analgesic effects than acetylsalicylic acid (ASA), with effective doses (ED50) significantly lower than ASA’s ED50 of 39.15 mg/kg. Some isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives were synthesized and tested for their analgesic activity .
Anti-inflammatory Activity The anti-inflammatory potential of isoxazolo[4,5-D]pyridazin-4(5H)-one derivatives has been investigated. In vitro studies demonstrated that these compounds could inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammatory processes. Certain derivatives demonstrated dual inhibition of COX-2 and LOX.
Receptor Modulation Studies have highlighted the ability of isoxazolo[4,5-D]pyridazinones to act as positive allosteric modulators at metabotropic glutamate receptors (mGluR). These compounds showed selective modulation without cross-reactivity at other mGluR subtypes, suggesting potential therapeutic applications in neurological disorders.
Case Studies
Mechanism of Action
The mechanism of action of 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert its effects by disrupting the epidermal growth factor receptor and HER2/neu pathways . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Structural and Functional Analogues
Isoxazolo[4,5-d]pyridazin-4(5H)-one Derivatives
- N-Acylhydrazone Derivatives : These derivatives (e.g., compound 28 ) exhibit dual COX-2/5-LOX inhibition (COX-2 IC50: 2.1–10.9 µM; 5-LOX IC50: 6.3–63.5 µM) with superior gastrointestinal safety (ulcer index = 0.25) compared to ibuprofen (ulcer index = 7.0) .
- 1,3,4-Thiadiazole/Triazole Moieties : Derivatives with these substituents show enhanced COX-2 selectivity (e.g., 5-LOX IC50 ≈ 6.3 µM) and favorable molecular docking interactions in enzyme active sites .
Thiazolo[4,5-d]pyridazin-4(5H)-ones
- 2,7-Dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one : This compound exhibits a planar fused-ring system but demonstrates lower anti-inflammatory activity (30% reduction in paw edema) compared to ketorolac .
- 7-Phenyl-2-pyrrolidinyl Derivatives : These analogs show moderate analgesic activity in "hot plate" and "acetic acid writhing" tests, with electron-donating substituents enhancing potency .
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones
- A1 Adenosine Receptor Ligands: Substituted derivatives (e.g., compound 4c) exhibit high affinity (A1 Ki = 0.132 µM) and selectivity over A2A/A3 receptors .
- PDE5 Inhibitors : Alkyl/phenyl-substituted analogs show potent PDE5 inhibition (IC50 < 1 µM) with >100-fold selectivity over PDE6 .
Selenadiazolo[4,5-d]pyridazin-4(5H)-ones
- 7-Bromo Derivatives: Synthesized via selenium dioxide reactions, these compounds form novel heterocyclic systems but lack reported biological data .
Key Comparative Data
Mechanistic Insights
- 3-Phenylisoxazolo Derivatives : Molecular docking reveals interactions with COX-2 hydrophobic pockets (e.g., Tyr-385, Ser-530) and 5-LOX catalytic iron, enabling dual inhibition .
- Thiazolo Analogs: Limited activity attributed to reduced planarity and weaker enzyme binding compared to isoxazolo derivatives .
- Pyrazolo Derivatives: Structural flexibility allows targeting of adenosine receptors or PDE5, depending on substituents .
Biological Activity
3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its analgesic, anti-inflammatory, and receptor modulation properties, supported by various studies and data.
Chemical Structure and Properties
The chemical formula for 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one is . The compound features a fused isoxazole and pyridazine ring system, contributing to its pharmacological properties.
1. Analgesic Activity
Research has demonstrated that derivatives of 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one exhibit significant analgesic effects. In a study evaluating the analgesic properties of various derivatives, compounds were tested using acetic acid-induced writhing and hot plate tests in mice. The results indicated that several derivatives showed stronger analgesic effects than acetylsalicylic acid (ASA) with effective doses (ED50) ranging significantly lower than ASA’s ED50 of 39.15 mg/kg .
| Compound | ED50 (mg/kg) | Test Type |
|---|---|---|
| Compound A | 2.5 - 10 | Acetic Acid Writhing |
| Compound B | 100 - 400 | Acetic Acid Writhing |
| Compound C | 50 - 200 | Acetic Acid Writhing |
| Compound D | Not specified | Hot Plate Test |
2. Anti-inflammatory Activity
The anti-inflammatory potential of isoxazolo[4,5-D]pyridazin-4(5H)-one derivatives has also been investigated. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammatory processes. For instance, certain derivatives demonstrated dual inhibition of COX-2 and LOX with IC50 values ranging from 2.1 to 10.9 µM for COX-2 and 6.3 to 63.5 µM for LOX .
| Compound | COX-2 IC50 (µM) | LOX IC50 (µM) |
|---|---|---|
| Compound 1 | 2.1 | 6.3 |
| Compound 2 | 10.9 | 63.5 |
3. Receptor Modulation
Recent studies have highlighted the ability of isoxazolo[4,5-D]pyridazinones to act as positive allosteric modulators at metabotropic glutamate receptors (mGluR). These compounds showed selective modulation without cross-reactivity at other mGluR subtypes . This property suggests potential therapeutic applications in neurological disorders.
Case Studies
In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of new isoxazolo[4,5-D]pyridazin-4(5H)-one derivatives and evaluated their biological activities. The findings indicated that these compounds not only exhibited potent analgesic and anti-inflammatory effects but also showed promise as neuroprotective agents due to their receptor modulation capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
